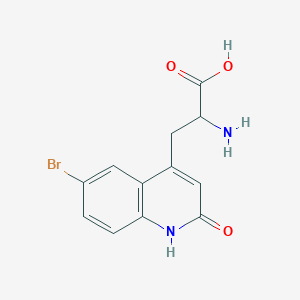
2-Amino-3-(6-bromo-2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(6-bromo-2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid is an organic compound with the molecular formula C12H11BrN2O3. This compound is notable for its unique structure, which includes a quinoline moiety substituted with a bromine atom and an amino acid side chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(6-bromo-2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid typically involves multi-step organic reactions.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar laboratory procedures but scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the bromine atom.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
2-Amino-3-(6-bromo-2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Amino-3-(6-bromo-2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid is not fully elucidated. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline moiety. The bromine atom and amino acid side chain may enhance its binding affinity and specificity to these targets, leading to its observed biological effects .
相似化合物的比较
2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
4-Hydroxy-2-quinolones: These compounds share the quinoline core but differ in functional groups, leading to varied applications and properties.
Uniqueness: The presence of the bromine atom in 2-Amino-3-(6-bromo-2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid distinguishes it from other similar compounds, potentially enhancing its reactivity and biological activity. This unique feature makes it a valuable compound for further research and development.
属性
分子式 |
C12H11BrN2O3 |
|---|---|
分子量 |
311.13 g/mol |
IUPAC 名称 |
2-amino-3-(6-bromo-2-oxo-1H-quinolin-4-yl)propanoic acid |
InChI |
InChI=1S/C12H11BrN2O3/c13-7-1-2-10-8(5-7)6(4-11(16)15-10)3-9(14)12(17)18/h1-2,4-5,9H,3,14H2,(H,15,16)(H,17,18) |
InChI 键 |
QWUOQVLEQGDJAU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Br)C(=CC(=O)N2)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


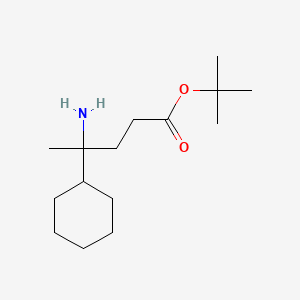
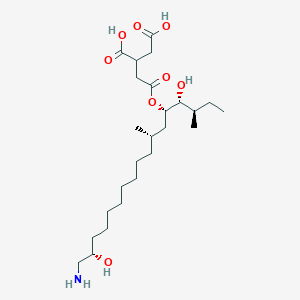
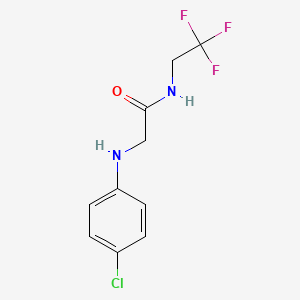

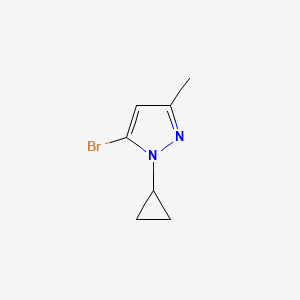

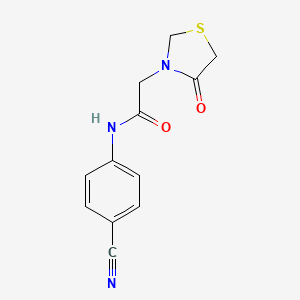
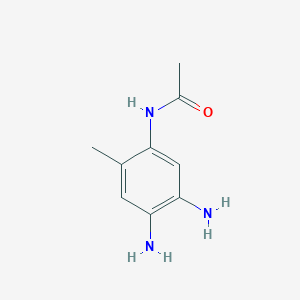
![2-[(3'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14900611.png)
![5-(1,3-benzodioxol-5-yl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14900618.png)
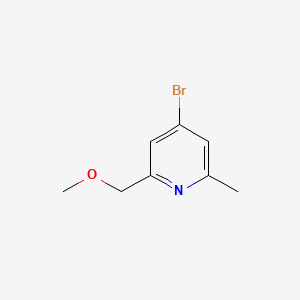
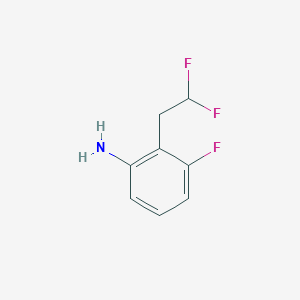
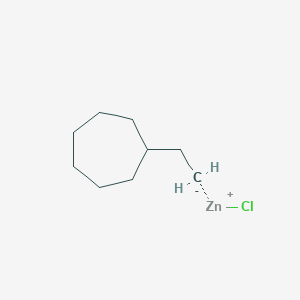
![tert-Butyl (1R,5R)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14900641.png)
